molecular formula C16H24N2O5S B3614461 N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide

N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide

Katalognummer B3614461
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: RVJYTJOIYOZZFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide, also known as CGP 49823A, is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases.

Wirkmechanismus

Target of Action

CBKinase1_000732, also known as CBKinase1_013132 or N2-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide, is a kinase inhibitor . Its primary targets are the B-cell lymphoma 2 (BCL2) proteins and the casein kinase 1 (CK1) isoforms . BCL2 proteins are key regulators of apoptosis and are highly expressed in many hematological malignancies . CK1 isoforms phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Mode of Action

CBKinase1_000732 interacts with its targets by inhibiting their function. For BCL2 proteins, it acts as a selective inhibitor . It mimics the action of the endogenous antagonists of BCL2, the BH3-only proteins . For CK1 isoforms, it inhibits their kinase activity, thereby affecting the phosphorylation of key regulatory molecules .

Biochemical Pathways

The inhibition of BCL2 proteins and CK1 isoforms by CBKinase1_000732 affects several biochemical pathways. The inhibition of BCL2 proteins triggers apoptosis of cells, particularly those in chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML) . The inhibition of CK1 isoforms affects cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Pharmacokinetics

Kinase inhibitors typically portray large interpatient variability . Many factors account for this variability, such as variable absorption, genetic polymorphisms in metabolizing enzymes, and interacting food, herbs, and co-medication . Therapeutic drug monitoring could therefore improve treatment efficacy and reduce the incidence of toxicities .

Result of Action

The result of CBKinase1_000732’s action is the induction of apoptosis in cells, particularly those in CLL and AML . This is achieved through the inhibition of BCL2 proteins . It also affects the phosphorylation of key regulatory molecules, thereby affecting several cellular processes .

Action Environment

The action, efficacy, and stability of CBKinase1_000732 can be influenced by various environmental factors. These include the presence of other drugs, the patient’s genetic makeup, and the patient’s diet . Therefore, personalized therapy and therapeutic drug monitoring are recommended to optimize the efficacy and reduce the toxicity of CBKinase1_000732 .

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide 49823A in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, it has been extensively studied, which means that there is a lot of information available on its properties and potential applications. However, one limitation of using this compound 49823A in lab experiments is that it can be difficult to work with due to its low solubility in water.

Zukünftige Richtungen

There are several future directions for the study of N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide 49823A. One potential direction is to investigate its potential use in the treatment of other diseases such as Parkinson's disease and Huntington's disease. Additionally, further research could be done to determine the optimal dosage and administration of this compound 49823A for therapeutic use. Finally, research could be done to develop more effective synthesis methods for this compound 49823A.
Conclusion:
In conclusion, this compound 49823A is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases. It works by inhibiting the activity of specific enzymes and has been shown to have various biochemical and physiological effects. While there are some limitations to using this compound 49823A in lab experiments, it has several advantages and there are several future directions for its study.

Wissenschaftliche Forschungsanwendungen

N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide 49823A has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. It has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases.

Eigenschaften

IUPAC Name

2-[cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-22-14-9-8-13(10-15(14)23-2)24(20,21)18(11-16(17)19)12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJYTJOIYOZZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)N)C2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide
Reactant of Route 3
N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide
Reactant of Route 4
N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.